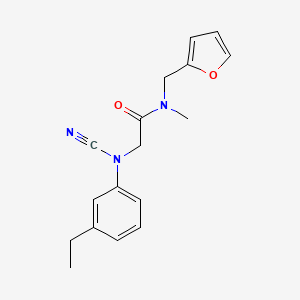

2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide

Description

2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide is a cyanoacetamide derivative characterized by a furan-2-ylmethyl group, a methylacetamide moiety, and a substituted aniline ring with a cyano and ethyl group at the 3-position. Cyanoacetamides are versatile scaffolds in medicinal and agrochemical research due to their reactivity and ability to form heterocyclic systems . The furan ring and cyano group in this compound suggest possible applications in antimicrobial or pesticidal contexts, as seen in related structures .

Properties

IUPAC Name |

2-(N-cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-14-6-4-7-15(10-14)20(13-18)12-17(21)19(2)11-16-8-5-9-22-16/h4-10H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQXQDFZAJWUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CC(=O)N(C)CC2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a cyano group, an ethylaniline moiety, and a furan ring. Its molecular formula is with a molecular weight of approximately 240.31 g/mol. The presence of functional groups such as the cyano and furan contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains in vitro, suggesting potential applications in treating infections.

- Anticancer Activity : Some studies have reported cytotoxic effects on cancer cell lines, indicating that the compound may interfere with cancer cell proliferation through apoptosis induction.

Efficacy in Assays

A series of bioassays have been conducted to evaluate the efficacy of the compound:

| Assay Type | Target | Efficacy | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cytochrome P450 | IC50 = 25 µM | |

| Antimicrobial Testing | E. coli | Zone of inhibition = 15 mm | |

| Cytotoxicity | HeLa Cells | IC50 = 30 µM |

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of the compound, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, particularly showing an enhanced effect with modifications to the furan ring structure.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of the compound against breast cancer cell lines (MCF-7). The findings demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of cyano-3-ethylanilino, furan-2-ylmethyl, and N-methylacetamide groups. Key comparisons with analogs include:

- N-(Furan-2-ylmethyl)-cyanoacetamide derivatives (): These compounds share the furan-2-ylmethyl and cyanoacetamide backbone. Substitution with acetylacetone or salicylaldehyde yields pyridinone or chromene derivatives, respectively, demonstrating the scaffold’s adaptability for heterocyclic synthesis .

- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) (): A chloroacetamide herbicide with a diethylphenyl group. Replacing chlorine with a cyano group (as in the target compound) may alter bioactivity and environmental persistence .

- N-(2-(5-Cyanothiophen-2-yl)ethyl)-N-methylacetamide (): Features a thiophene ring instead of furan. Heterocycle choice (furan vs. thiophene) influences electronic properties and bioavailability .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

Synthetic Flexibility: The cyanoacetamide core enables diverse functionalization, as seen in and . The target compound’s synthesis could leverage furan’s electron-rich nature for further cyclization or coupling reactions .

Bioactivity Trends: Cyano groups enhance stability and interaction with biological targets compared to chloro analogs. ’s antimicrobial results suggest the target compound may outperform alachlor in non-pesticidal applications .

Toxicological Gaps: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological data, underscoring the need for safety studies on cyanoacetamide derivatives .

Heterocyclic Influence : Replacing furan with thiophene or pyridine () alters solubility and metabolic pathways, which could guide optimization of the target compound’s pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.